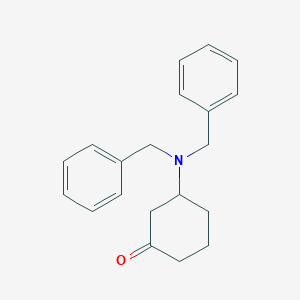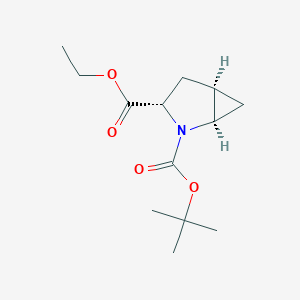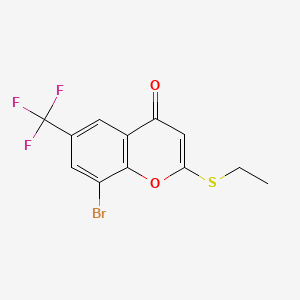![molecular formula C11H19NO3 B8248566 tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8248566.png)
tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7R)-7-hydroxy-5-azaspiro[24]heptane-5-carboxylate is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves the formation of the spirocyclic ring system followed by functional group modifications. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic core, which is then further functionalized to introduce the tert-butyl ester and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a pharmacophore in drug design.
Medicine: Research explores its potential therapeutic applications, including its role as a scaffold for developing new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents or functional groups. Examples include:
- tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
The uniqueness of tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGHBGXDMQQFD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
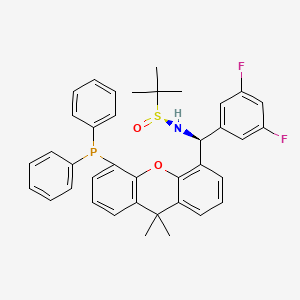
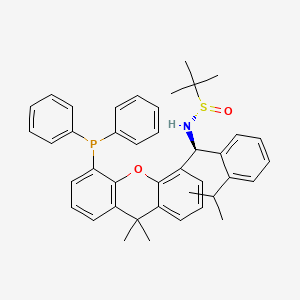
![6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8248503.png)
![tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate](/img/structure/B8248508.png)
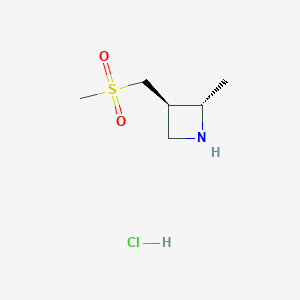
![2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B8248524.png)
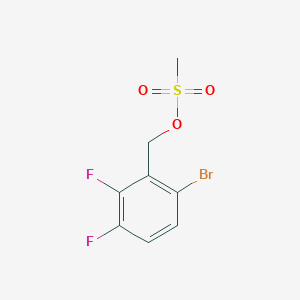
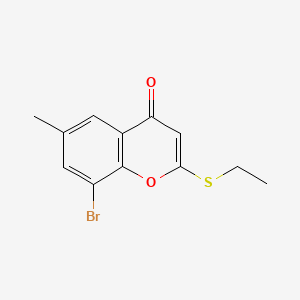
![ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride](/img/structure/B8248546.png)
![tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B8248554.png)
![tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8248560.png)
